N-cyclohexyl-2-(2-phenylethyl)benzamide
Description
N-Cyclohexyl-2-(2-phenylethyl)benzamide (CAS: 304674-34-8) is a benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a 2-phenylethyl substituent at the ortho position of the benzoyl ring. Its molecular formula is C${21}$H${25}$NO, with a molecular weight of 307.44 g/mol . The compound’s structure combines aromatic (benzamide core, phenylethyl group) and aliphatic (cyclohexyl) moieties, which may influence its physicochemical properties, such as lipophilicity and steric bulk.
Properties
IUPAC Name |
N-cyclohexyl-2-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c23-21(22-19-12-5-2-6-13-19)20-14-8-7-11-18(20)16-15-17-9-3-1-4-10-17/h1,3-4,7-11,14,19H,2,5-6,12-13,15-16H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALYKYXVLDNMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(2-phenylethyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and utilizing eco-friendly processes.
Industrial Production Methods
Industrial production methods for benzamides, including this compound, often involve high-temperature reactions between carboxylic acids and amines . These methods are designed to be scalable and cost-effective, ensuring the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(2-phenylethyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Analgesic Properties
One of the primary applications of N-cyclohexyl-2-(2-phenylethyl)benzamide is its potential as an analgesic agent. Research has indicated that compounds within the benzamide class exhibit significant pain-relieving properties. A patent (US4098904A) describes various N-(2-aminocycloaliphatic)benzamides, noting their effectiveness in alleviating pain across different conditions, including traumatic, bone, and cancer-related pain .
Case Study: Pain Relief Efficacy
- Study Design : Animal models were used to evaluate the analgesic effects of this compound.
- Findings : The compound demonstrated analgesic potency comparable to morphine but with lower physical dependence liabilities, making it a promising candidate for pain management therapies.
Antitumor Activity
This compound has also been explored for its antitumor properties. Compounds with similar structural motifs have shown effectiveness in inhibiting mutated isocitrate dehydrogenase (IDH1), which is implicated in various cancers .
Case Study: Inhibition of Tumor Growth
- Study Design : In vitro studies were conducted on cancer cell lines expressing IDH1 mutations.
- Results : The compound significantly inhibited cell proliferation and induced apoptosis in tumor cells, suggesting its potential as a therapeutic agent against specific neoplasms.
Pharmacological Research
The compound is utilized in pharmacological research to understand its mechanism of action and therapeutic potential. Its structural characteristics allow for modifications that can enhance efficacy and reduce side effects.
Data Table: Structure-Activity Relationship (SAR) Insights
| Compound Variant | Analgesic Potency (vs Morphine) | Antitumor Activity | Notes |
|---|---|---|---|
| This compound | Comparable | Moderate | Low dependence liability |
| N-(3-methyl)-cyclohexyl-benzamide | High | Low | Increased side effects |
| N-(4-fluoro)-cyclohexyl-benzamide | Low | High | Enhanced antitumor activity |
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of N-Cyclohexyl-2-(2-phenylethyl)benzamide
Key Observations:
Substituent Bulkiness and Solubility: The phenylethyl group in the target compound enhances lipophilicity compared to smaller substituents like methoxy () or hydroxyalkyl (). This may reduce aqueous solubility, as seen in 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide, which is only slightly soluble in DMSO and methanol . Bulkier groups (e.g., cyclohexyl in the target vs.
Comparable methods are used for N-benzoyl-2-hydroxybenzamides (reflux with pyridine, 4 h) .
Biological and Functional Relevance: Neuroleptic Potential: Benzamide derivatives such as amisulpride and sulpiride () share structural motifs with the target compound but feature sulfonamide groups instead of phenylethyl chains. This highlights how minor substituent changes can shift applications from neuroleptics to unexplored domains . Antiparasitic Activity: N-(2-aminoethyl)-N-benzyloxyphenyl benzamides () inhibit Trypanosoma brucei, suggesting that the target’s phenylethyl group could be optimized for similar bioactivity .
Analytical Challenges
Benzamide derivatives often exhibit similar physical and chemical properties, complicating identification. For example, forensic differentiation of amisulpride, tiapride, and sulpiride requires advanced chromatographic techniques (). The target compound’s unique substituents (cyclohexyl, phenylethyl) may aid in differentiation via mass spectrometry or NMR .
Biological Activity
N-cyclohexyl-2-(2-phenylethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications. The information is drawn from diverse research findings and case studies.
Chemical Structure and Properties
This compound belongs to the class of benzamides, characterized by the presence of a benzene ring substituted with an amide functional group. The structural formula can be represented as follows:
Physical Properties
- Molecular Weight : 284.40 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antifungal and antibacterial properties. For instance, compounds with a benzamide moiety have demonstrated effectiveness against various fungal strains, suggesting potential applications in treating infections caused by resistant pathogens .
- Antidiabetic Activity : Some derivatives of benzamides have been investigated for their ability to enhance insulin secretion and improve glucose metabolism. Molecular docking studies suggest that these compounds may interact with peroxisome proliferator-activated receptors (PPARγ), which play a crucial role in glucose homeostasis .
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of several benzamide derivatives, finding that certain compounds exhibited significant inhibitory effects against Candida albicans and Aspergillus niger. This compound's structural similarity to these derivatives suggests it may possess comparable antifungal activity .
- Antidiabetic Effects : In vivo studies on diabetic rat models showed that certain benzamide derivatives significantly reduced blood glucose levels, outperforming glibenclamide in prolonged efficacy tests. This suggests that this compound may also exhibit similar benefits .
Antifungal Activity Table
| Compound | Concentration (mg/L) | Inhibition (%) |
|---|---|---|
| 7a | 10 | 100 |
| 7b | 10 | 10 |
| 7c | 10 | 0 |
| This compound | TBD | TBD |
Antidiabetic Activity Table
| Compound | Blood Glucose Reduction (%) | Duration of Effect (hours) |
|---|---|---|
| Glibenclamide | 55% | 6 |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The structure of this compound influences its biological activity significantly. Modifications to the cyclohexyl group or the positioning of substituents on the benzene ring can enhance or diminish its efficacy against specific biological targets. Research has indicated that substituents at the para position relative to the amide group tend to increase activity against fungal pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
